molecular formula C17H28N4O B14920606 2-{4-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol

2-{4-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol

Cat. No.: B14920606
M. Wt: 304.4 g/mol
InChI Key: QQXUUXNSRGIZDM-UHFFFAOYSA-N
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Description

2-{4-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is a complex organic compound that features a piperazine ring substituted with a pyridylmethyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-{4-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridyl ring can be reduced under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Alkyl halides and strong bases like sodium hydride are often used.

Major Products

The major products formed from these reactions include various substituted piperazines and pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{4-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H28N4O

Molecular Weight

304.4 g/mol

IUPAC Name

2-[4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C17H28N4O/c22-14-13-19-9-11-21(12-10-19)17-3-7-20(8-4-17)15-16-1-5-18-6-2-16/h1-2,5-6,17,22H,3-4,7-15H2

InChI Key

QQXUUXNSRGIZDM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=NC=C3

Origin of Product

United States

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